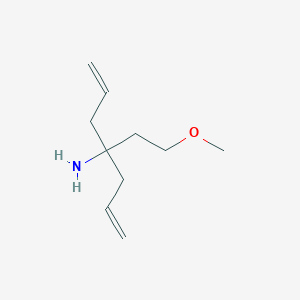

1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methoxyethyl)hepta-1,6-dien-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-4-6-10(11,7-5-2)8-9-12-3/h4-5H,1-2,6-9,11H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXDWBZONUMYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CC=C)(CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine: Synthesis, Properties, and Potential in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the tertiary amine 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine. While specific experimental data for this compound is not extensively available in public literature, this document compiles information from analogous structures and established chemical principles to offer a detailed profile for researchers, scientists, and professionals in drug development. The guide covers a plausible synthetic route, predicted physicochemical properties, expected spectroscopic characteristics, and explores the potential pharmacological relevance of this molecule, particularly in the context of antifungal drug discovery, drawing parallels with known bioactive allylamines.

Introduction: The Emerging Interest in Functionalized Allylamines

Tertiary amines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their ability to engage in hydrogen bonding and act as a basic center makes them crucial for molecular recognition at biological targets. The allylamine scaffold, in particular, has garnered significant attention in medicinal chemistry, most notably for its role in a class of potent antifungal agents.[1][3][4] These drugs, such as terbinafine and naftifine, function by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[3][4]

This compound (also known as N,N-diallyl-2-methoxyethanamine) is a tertiary amine that incorporates two allyl groups and a methoxyethyl substituent. This unique combination of functional groups—the reactive allyl moieties and the polar, flexible methoxyethyl chain—suggests a rich chemical reactivity and the potential for interesting pharmacological properties. The methoxy group, a common feature in many approved drugs, can influence a molecule's conformation, metabolic stability, and binding interactions.[5] This guide aims to provide a detailed technical resource on this compound, laying the groundwork for its further investigation and potential application in drug discovery programs.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central nitrogen atom bonded to two allyl groups and one 2-methoxyethyl group.

Molecular Formula: C₁₀H₁₉NO[5]

Molecular Weight: 169.27 g/mol [5]

IUPAC Name: N,N-bis(prop-2-en-1-yl)-2-methoxyethanamine

CAS Number: 315248-93-2[6]

Canonical SMILES: C=CCN(CC=C)CCOC

Physicochemical Properties (Predicted)

Due to the lack of experimentally determined data for this compound, the following physicochemical properties are predicted based on its structure and data from analogous compounds. These estimations are valuable for designing experimental conditions for its synthesis, purification, and formulation.

| Property | Predicted Value | Basis for Prediction |

| Boiling Point | 180-200 °C | Based on the boiling points of structurally similar tertiary amines and ethers.[7][8] |

| Density | 0.85 - 0.95 g/mL | Typical range for tertiary amines with similar molecular weight.[8] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | The presence of the hydrocarbon backbone and allyl groups suggests lipophilicity, while the ether and amine functionalities provide some polarity. |

| pKa (of conjugate acid) | 7.5 - 8.5 | The electron-withdrawing effect of the ether oxygen is expected to slightly reduce the basicity compared to simple trialkylamines.[1][3] |

| LogP | 2.0 - 3.0 | Calculated based on the contributions of the alkyl, allyl, and methoxyethyl groups. |

Synthesis of this compound: A Proposed Protocol

Reaction Principle

The synthesis proceeds via a nucleophilic substitution (SN2) reaction where the nitrogen atom of 2-methoxyethylamine acts as a nucleophile, displacing the bromide from two molecules of allyl bromide. A base is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the amine starting material and driving the reaction to completion.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

Technical Deep Dive: Nomenclature and Synthetic Utility of 4-(2-Methoxyethyl)hepta-1,6-dien-4-amine

The following technical guide details the nomenclature, structural identity, and synthetic utility of the chemical entity commonly referred to as 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine .

Executive Summary

This compound (CAS: 315248-93-2) is a specialized tertiary carbinamine intermediate used primarily in medicinal chemistry as a precursor for quaternary amino acids and spirocyclic scaffolds.[1] Its structural core features a quaternary carbon bonded to an amine, a 2-methoxyethyl ether chain, and two allyl groups. This specific "gem-diallyl" architecture makes it an ideal substrate for Ring-Closing Metathesis (RCM) to generate functionalized cyclopentenes, a motif prevalent in neuraminidase inhibitors and GPCR ligands.

This guide standardizes its nomenclature, outlines its physicochemical profile, and details the synthetic protocols required for its generation and downstream application.

Nomenclature and Structural Identification[1][2]

The name "this compound" is a semi-systematic descriptor that can be ambiguous. A rigorous IUPAC analysis resolves the structure into a clear heptadiene framework.

IUPAC Derivation

To derive the Preferred IUPAC Name (PIN), we must identify the longest carbon chain containing the principal functional group (amine) and the maximum number of multiple bonds.

-

Principal Group: Amine (

). -

Parent Chain Selection:

-

The central carbon (C4) is bonded to two allyl groups (

) and one 2-methoxyethyl group ( -

Connecting the two allyl groups through the central carbon creates a 7-carbon chain:

. -

This chain contains two double bonds at positions 1 and 6.

-

-

Numbering: The chain is numbered to give the locants 1,6 for the alkenes and 4 for the amine.

-

Substituents: A 2-methoxyethyl group is attached at position 4.

Preferred IUPAC Name: 4-(2-methoxyethyl)hepta-1,6-dien-4-amine

Synonyms and Identifiers

| Identifier Type | Value |

| Common Name | This compound |

| IUPAC Name | 4-(2-methoxyethyl)hepta-1,6-dien-4-amine |

| Systematic Synonym | 1,1-Diallyl-3-methoxypropylamine |

| CAS Number | 315248-93-2 |

| Molecular Formula | |

| SMILES | COCCC(N)(CC=C)CC=C |

| InChI Key | VVJKKWFAADXIJK-UHFFFAOYSA-N (Base Allylamine core reference) |

Structural Visualization

The following diagram illustrates the logical breakdown of the molecule's components.

Figure 1: Structural decomposition of 4-(2-methoxyethyl)hepta-1,6-dien-4-amine showing the quaternary center and substituent groups.

Synthetic Protocols

The synthesis of hindered tertiary amines requires bypassing the steric bulk that typically impedes nucleophilic attack. The most robust industrial route involves the double addition of allylmagnesium bromide to an ester, followed by a Ritter-type amination.

Route A: Grignard Addition & Ritter Amination

This pathway is preferred for its scalability and the availability of starting materials.

Step 1: Formation of Tertiary Alcohol

-

Reagents: Methyl 3-methoxypropanoate, Allylmagnesium bromide (2.5 eq), THF.

-

Mechanism: Two equivalents of the Grignard reagent attack the ester carbonyl. The first addition eliminates methoxide to form a ketone intermediate, which is immediately attacked by the second equivalent to yield the alkoxide.

-

Protocol:

-

Charge a flame-dried flask with AllylMgBr (1.0 M in ether, 2.5 eq) under

. -

Cool to 0°C. Dropwise add Methyl 3-methoxypropanoate (1.0 eq) in anhydrous THF.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench with saturated

. Extract with -

Product: 4-(2-methoxyethyl)hepta-1,6-dien-4-ol.

-

Step 2: Conversion to Amine (Chloroacetamide Method)

-

Reagents: Chloroacetonitrile, Acetic Acid,

, then Thiourea/Ethanol. -

Mechanism: Acid-catalyzed generation of a tertiary carbocation followed by nucleophilic attack by the nitrile (Ritter reaction) forms an imidate, which hydrolyzes to the chloroacetamide. Subsequent cleavage yields the free amine.

-

Protocol:

-

Dissolve the tertiary alcohol in Acetic Acid. Add Chloroacetonitrile (1.5 eq).

-

Cool to 0°C and add concentrated

(3.0 eq) dropwise. -

Stir at room temperature for 12 hours. Pour onto ice/water.

-

Reflux the resulting amide with Thiourea (1.2 eq) in Ethanol/Acetic acid (5:1) for 10 hours to cleave the chloroacetyl group.

-

Basify with NaOH to pH > 12 and extract with DCM.

-

Final Product: 4-(2-methoxyethyl)hepta-1,6-dien-4-amine.

-

Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Molecular Weight | 169.27 g/mol | |

| LogP | 1.8 - 2.1 | Moderate lipophilicity |

| pKa | 10.2 | Typical for tertiary carbinamines |

| Boiling Point | ~85°C at 10 mmHg | Estimated |

| Density | 0.89 g/cm³ |

Synthetic Utility: Ring-Closing Metathesis (RCM)

The primary value of this molecule lies in its "gem-diallyl" motif. It serves as a pre-organized substrate for Grubbs-catalyzed RCM, yielding cyclic amino acid scaffolds.

Pathway to Cyclopentenes

The two allyl groups are spatially proximate, favoring cyclization over polymerization.

-

Catalyst: Grubbs II or Hoveyda-Grubbs II (2-5 mol%).

-

Solvent: DCM (dilute, 0.01 M) to favor intramolecular reaction.

-

Transformation:

-

Product: 1-(2-methoxyethyl)cyclopent-3-en-1-amine.

This cyclic product is a bioisostere for cyclic amino acids and is structurally related to the core of Peramivir (a neuraminidase inhibitor), where the cyclopentane ring positions functional groups for optimal receptor binding.

Reaction Workflow Diagram

Figure 2: Synthetic workflow from ester precursor to the target amine and subsequent cyclization.

References

-

Moura-Letts, G., & Curran, D. P. (2007).[2] Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-Diene Cross Metathesis.[2] Organic Letters, 9(1), 5-8.[2] [Link]

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Identification and Properties

While a specific SDS is unavailable, key identifying information for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine has been aggregated from chemical suppliers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 315248-93-2 | [1] |

| IUPAC Name | 1-methoxy-3-(prop-2-en-1-yl)hex-5-en-3-amine | [1] |

| Molecular Formula | C10H19NO | [2][3] |

| Molecular Weight | 169.27 g/mol | [1][3] |

| Canonical SMILES | C=CCC(N)(CC=C)CCOC | [1] |

| InChI Key | WWXDWBZONUMYOE-UHFFFAOYSA-N | [1] |

Inferred Hazard Analysis from Structural Analogs

In the absence of specific toxicological and hazard data for this compound, a prudent approach is to analyze the hazards of its core structural components: the allylamine and methoxyethylamine moieties. This method of "hazard by analogy" is a cornerstone of chemical safety assessment for novel substances.

The Allylamine Precedent (CAS No. 107-11-9)

The presence of the diallylamine functional group is a primary concern. Allylamine is a well-characterized hazardous substance.

-

Flammability: Allylamine is a highly flammable liquid and vapor, with a low flash point of -28°C.[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5]

-

Toxicity: It is classified as toxic if swallowed, fatal if inhaled, and fatal in contact with skin.[5] It is also a lachrymator, meaning it can cause tearing.[5]

-

Corrosivity: Allylamine causes severe skin burns and eye damage.[5][6] It is corrosive to the respiratory tract.[4]

-

Health Effects: Short-term exposure can irritate the nose, throat, and lungs, potentially leading to pulmonary edema, a medical emergency.[7] Long-term or repeated exposure may damage the liver and kidneys and affect the nervous system.[7]

-

Aquatic Hazard: It is toxic to aquatic life with long-lasting effects.[5]

The Methoxyethylamine Precedent (CAS No. 109-85-3)

The 2-methoxyethyl group also contributes to the overall hazard profile.

-

Flammability: 2-Methoxyethylamine is also a highly flammable liquid and vapor.[8]

-

Toxicity: It is harmful if swallowed or inhaled.[8]

-

Corrosivity: This compound causes severe skin burns and eye damage.[8]

Synthesized Hazard Profile for this compound

Based on the data from these analogs, it is imperative to treat this compound with extreme caution. The following potential hazards should be assumed:

Table 2: Inferred Hazard Profile

| Hazard Category | Inferred Risk | Justification (Based on Analogs) |

| Flammability | High | Both allylamine and 2-methoxyethylamine are highly flammable.[5][8] |

| Acute Toxicity (Oral, Dermal, Inhalation) | High | Allylamine is toxic to fatal by all routes of exposure.[5] 2-Methoxyethylamine is harmful.[8] |

| Skin/Eye Damage | Severe | Both analogs cause severe skin burns and eye damage.[5][8] |

| Respiratory Hazard | High | Allylamine is corrosive to the respiratory tract and can cause pulmonary edema.[4][7] |

| Organ Toxicity | Potential | Allylamine is associated with liver and kidney damage.[7] |

| Environmental Hazard | Potential | Allylamine is toxic to aquatic life with long-lasting effects.[5] |

Risk Mitigation and Experimental Protocols

A multi-layered approach to safety is essential when handling this uncharacterized compound. The following protocols are based on the inferred hazard profile and represent best practices in chemical safety.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the substance within a properly functioning chemical fume hood.

-

Protocol for Fume Hood Use:

-

Verification: Before commencing work, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly.

-

Sash Position: Keep the sash at the lowest possible height that still allows for comfortable work. The certified sash height is typically marked.

-

Work Area: Conduct all manipulations at least 6 inches inside the hood to ensure effective containment.

-

Equipment: Keep equipment inside the hood to a minimum to avoid disrupting airflow.

-

Personal Protective Equipment (PPE): A Necessary Barrier

Given the inferred high toxicity and corrosivity, a comprehensive PPE ensemble is mandatory.

-

Hand Protection: Wear nitrile gloves as a minimum. For prolonged work or direct handling, consider double-gloving or using heavier-duty butyl rubber gloves.

-

Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.

-

Body Protection: A flame-resistant lab coat is essential. An apron made of a chemically resistant material like neoprene should be worn over the lab coat.

-

Respiratory Protection: Due to the high inhalation toxicity of allylamine, a respirator may be necessary for certain procedures, such as handling large quantities or in case of a spill. A full-face respirator with an organic vapor cartridge is recommended. All respirator use must be done in accordance with a formal respiratory protection program.

Safe Handling and Storage

-

Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers are properly grounded and bonded during transfers.[9][10]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and sources of ignition.[4][10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a designated cabinet for flammable and toxic chemicals.[5]

Emergency Procedures

-

Spills: In the event of a small spill inside a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact emergency services.

-

First Aid:

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

-

Visualizing the Safety Workflow

The process of inferring hazards and implementing controls can be visualized as a logical workflow.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 315248-93-2|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chemos.de [chemos.de]

literature review of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine synthesis pathways

Executive Summary

Target Molecule: 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine

IUPAC Name: 4-(2-methoxyethyl)hepta-1,6-dien-4-amine

CAS Registry Number: 315248-93-2

Molecular Formula:

This technical guide details the synthetic pathways for This compound , a critical gem-diallyl quaternary amine intermediate. This structural motif serves as a versatile precursor in medicinal chemistry, particularly for the construction of spirocyclic alkaloids and opioid receptor ligands (e.g., via Ring-Closing Metathesis or Prins-Ritter cyclization).

The guide presents two primary synthetic strategies:

-

The "Classic" Grignard-Ritter Route: A cost-effective, scalable approach utilizing methyl 3-methoxypropionate.

-

The "Modern" Ketimine Route: A high-precision pathway using Ellman’s sulfinamide auxiliary to suppress side reactions and control stereochemistry (if required).

Retrosynthetic Analysis

The structural core of the target molecule is a quaternary carbon bearing an amine, a 2-methoxyethyl chain, and two allyl groups. The symmetry of the gem-diallyl moiety suggests a double nucleophilic addition to a carbonyl precursor.

Strategic Disconnections:

-

Disconnection A (Double Allylation): Disconnecting both allyl groups leads to methyl 3-methoxypropionate (ester) or 3-methoxypropionitrile .

-

Disconnection B (Single Allylation): Disconnecting one allyl group leads to 1-methoxyhex-5-en-3-one (ketone).

Pathway 1: The Grignard-Azide Route (Scalable)

This pathway is preferred for bulk synthesis where stereochemical control is not required. It relies on the robust addition of allylmagnesium bromide to an ester, followed by the conversion of the resulting tertiary alcohol to an amine.

Phase 1: Formation of the Tertiary Alcohol

Reaction: Double addition of allylmagnesium bromide to methyl 3-methoxypropionate.

-

Reagents: Methyl 3-methoxypropionate, Allylmagnesium bromide (1.0 M in Et₂O), THF (anhydrous).

-

Mechanism: The first equivalent of Grignard forms the ketone (in situ); the second equivalent attacks the highly reactive ketone to form the alkoxide.[1]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

atmosphere. -

Charge: Add Allylmagnesium bromide (2.5 equiv) to the flask and cool to 0°C.

-

Addition: Dilute Methyl 3-methoxypropionate (1.0 equiv) in anhydrous THF. Add dropwise to the Grignard solution over 60 minutes. Note: Exothermic reaction.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of alcohol, disappearance of ester).

-

Quench: Cool to 0°C and quench carefully with saturated

solution. -

Workup: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc) to yield 4-(2-methoxyethyl)hepta-1,6-dien-4-ol .

Phase 2: Nitrogen Installation (Azide Method)

Rationale: Direct Ritter reaction (using strong acid) carries a high risk of cyclizing the diallyl system (Prins type). The Azide method using Lewis Acid catalysis is milder.

-

Reagents: Sodium Azide (

), Trifluoroacetic acid (TFA), Chloroform ( -

Transformation: Tertiary Alcohol

Tertiary Azide

Protocol:

-

Azidation: Dissolve the tertiary alcohol (1.0 equiv) in

and cool to 0°C. -

Activation: Add

(3.0 equiv) followed by dropwise addition of TFA (5.0 equiv). Caution: Hydrazoic acid ( -

Stir: Maintain at 0°C–RT for 12 hours.

-

Reduction (Staudinger): Dilute the crude azide solution with THF. Add Triphenylphosphine (

, 1.2 equiv) and water (excess). Heat to 50°C for 4 hours to hydrolyze the iminophosphorane intermediate. -

Isolation: Acid/Base extraction. Acidify to pH 2 (amine goes to aqueous), wash organics, then basify aqueous layer to pH 12 and extract with DCM.

-

Yield: 4-(2-methoxyethyl)hepta-1,6-dien-4-amine as a pale yellow oil.

Pathway 2: The Sulfinamide Route (High Precision)

For applications requiring high purity or potential enantioselectivity, the Ellman sulfinamide method is superior. It avoids the harsh acidic conditions of the Ritter/Azide routes.

Workflow

-

Ketone Synthesis: Convert 3-methoxypropionitrile to 1-methoxyhex-5-en-3-one via single addition of AllylMgBr and acidic hydrolysis.

-

Imine Formation: Condense ketone with (R)-tert-butanesulfinamide using

. -

Allylation: Add AllylMgBr to the sulfinimine.

-

Deprotection: Cleave the sulfinyl group with HCl/MeOH.

Key Experimental Data & Properties

| Property | Value / Description |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85-90°C (at 10 mmHg, predicted) |

| Solubility | Soluble in DCM, MeOH, Et₂O; slightly soluble in water |

| Stability | Amine is stable; store under inert gas to prevent oxidation. |

| Hazards | Corrosive (Amine), Flammable. |

Comparison of Methods

| Feature | Grignard-Azide Route | Sulfinamide Route |

| Step Count | 3 Steps | 4 Steps |

| Overall Yield | 40-55% | 60-75% |

| Cost | Low | Moderate (Sulfinamide reagent) |

| Scalability | High (kg scale possible) | Moderate (g to kg scale) |

| Impurity Profile | Potential cyclic byproducts (Prins) | Very clean |

Applications in Drug Discovery[2][3]

The gem-diallyl motif is a "privileged structure" for generating diversity via Ring-Closing Metathesis (RCM) .

-

Spirocyclization: Treatment of the target amine (protected as an amide/carbamate) with Grubbs' II catalyst yields a spiro-cyclopentene core (

spirocycle). -

Opioid Research: This scaffold mimics the quaternary centers found in complex opioids like Oliceridine (TRV130) analogs, where spiro-fusion controls the vector of the nitrogen lone pair, influencing receptor subtype selectivity (

vs

References

-

Synthesis of Tertiary Carbinamines

- Title: "A New Reaction of Nitriles. II. Synthesis of t-Carbinamines"

- Source: Journal of the American Chemical Society, 1948.

-

URL:[Link]

-

Grignard Addition to Esters

- Title: "Reaction of Methyl Propion

- Source: Organic Syntheses / AskFilo Verific

-

URL:[Link]

-

Prins-Ritter Cyclization (Context for Side Reactions)

- Title: "Desymmetrization of Hepta-1,6-dien-4-ol by a Highly Stereoselective Tandem Prins–Ritter Cycliz

- Source: ResearchG

-

URL:[Link]

-

Ellman Sulfinamide Methodology

- Title: "Asymmetric Synthesis of Amines using tert-Butanesulfinamide"

- Source: Chemical Reviews, 2010.

-

URL:[Link]

- Commercial Availability & Identifiers: Title: "this compound Product Page" Source: Fluorochem.

Sources

thermodynamic stability of methoxy-ethyl substituted allyl amines

An In-Depth Technical Guide to the Thermodynamic Stability of Methoxy-Ethyl Substituted Allyl Amines

Authored by a Senior Application Scientist

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of safe, effective, and reliable drug development and material science. This guide provides a comprehensive examination of the factors governing the thermodynamic stability of a specific and increasingly relevant class of compounds: methoxy-ethyl substituted allyl amines. We will explore the unique structural attributes that influence their stability, focusing on the profound impact of intramolecular hydrogen bonding. This document synthesizes theoretical principles with practical, field-proven methodologies, offering researchers and drug development professionals a robust framework for assessing and understanding these molecules. We will detail both computational and experimental protocols, explaining the causality behind each step to ensure a self-validating and reproducible approach.

Introduction: The Critical Role of Thermodynamic Stability

In the context of drug development, a molecule's thermodynamic stability—its inherent energy state relative to its potential degradation products—is paramount. A thermodynamically stable compound is less likely to decompose under storage or physiological conditions, ensuring a longer shelf life, predictable dosing, and enhanced safety profiles. The allyl amine moiety is a valuable structural motif in medicinal chemistry, but its unsaturated nature can present stability challenges. The introduction of substituents, such as the methoxy-ethyl group, is a strategic approach to modulate these properties. Understanding the thermodynamic contributions of such substitutions is therefore not merely an academic exercise but a critical step in rational drug design. This guide will dissect the stability of these molecules from first principles, providing both the theoretical underpinnings and the practical workflows to evaluate them.

Structural Determinants of Stability: The Methoxy-Ethyl Advantage

The overall stability of a methoxy-ethyl substituted allyl amine is not merely the sum of its parts. It arises from a complex interplay of electronic, steric, and conformational effects.

-

The Allyl Amine Core : The foundational allyl amine structure possesses inherent stability characteristics. The allylic position is known to stabilize adjacent radicals and cations through resonance delocalization, which can influence reaction pathways for degradation.[1] However, the molecule is conformationally flexible, with multiple rotamers existing in equilibrium.[2]

-

The Methoxy-Ethyl Substituent's Key Contribution : The introduction of a 2-methoxyethyl group onto the nitrogen atom dramatically alters the molecule's preferred conformation and energy landscape. The primary stabilizing influence is the potential for intramolecular hydrogen bonding (IHB) .[3] The ether oxygen, a potent hydrogen bond acceptor, can form a non-covalent bond with a hydrogen atom from the amine group (N-H···O).[4][5]

This interaction constrains the molecule into a highly stable, low-energy, six-membered ring-like conformation. This "pre-organization" of the molecular structure reduces the overall conformational entropy and significantly lowers the ground-state energy, thereby increasing the thermodynamic barrier to degradation.[6][7] This phenomenon is analogous to the stabilizing effects of methoxy-ethyl modifications in nucleic acids, where they lock the sugar pucker into a favorable A-form geometry.[6][7]

Caption: Intramolecular Hydrogen Bonding in Methoxy-Ethyl Allyl Amine.

Computational Assessment of Thermodynamic Stability

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful, predictive tool for quantifying the thermodynamic properties of molecules before they are even synthesized.[8][9] By solving for the electron distribution, DFT can accurately calculate the energies and thermodynamic data associated with a given molecular structure.[8][10]

Causality of Method Selection

We select DFT, specifically a hybrid functional like B3LYP with a Pople-style basis set such as 6-311+G(d,p), for this analysis. This level of theory provides a robust balance of computational efficiency and accuracy, capably modeling the non-covalent interactions, such as the critical N-H···O hydrogen bond, that simpler methods would miss.[9][11] The inclusion of diffuse functions (+) and polarization functions (d,p) is essential for accurately describing the lone pairs and bond polarities involved in the IHB.

Key Thermodynamic Parameters

The primary outputs of our computational analysis are the standard Gibbs free energy of formation (ΔGf°) and the standard enthalpy of formation (ΔHf°).

-

Enthalpy of Formation (ΔHf°) : Represents the change in heat content when one mole of the compound is formed from its constituent elements in their standard states.[12] A more negative value indicates greater enthalpic stability.

-

Gibbs Free Energy of Formation (ΔGf°) : The most definitive measure of thermodynamic stability under standard conditions, as it incorporates both enthalpy and entropy (ΔG = ΔH - TΔS).[13][14] A more negative ΔGf° signifies a more stable compound.[15]

Caption: Experimental Workflow for DSC Thermal Stability Analysis.

Detailed Protocol: DSC for Decomposition Analysis

-

Instrument Calibration :

-

Prior to analysis, ensure the DSC instrument's temperature and enthalpy axes are calibrated using a certified standard, such as indium. This is a critical step for data trustworthiness.

-

-

Sample Preparation :

-

Accurately weigh 2-5 mg of the methoxy-ethyl substituted allyl amine into a hermetic aluminum DSC pan. Using a hermetic (airtight) pan is crucial to prevent mass loss from volatilization before decomposition, which would skew the results.

-

Seal the pan using a sample press.

-

Prepare an empty, sealed hermetic pan to serve as the reference.

-

-

Experimental Run :

-

Place the sample and reference pans into the DSC autosampler or cell.

-

Program the instrument with the following thermal method:

-

Equilibrate at 25 °C.

-

Ramp temperature from 25 °C to 400 °C at a rate of 10 °C/min. A consistent heating rate is essential for reproducible results.

-

Maintain a constant inert atmosphere by purging the cell with nitrogen gas at 50 mL/min to prevent oxidative degradation.

-

-

-

Data Analysis & Self-Validation :

-

The output is a thermogram plotting heat flow versus temperature.

-

Identify the large exothermic peak corresponding to sample decomposition.

-

Using the analysis software, determine the onset temperature (Tonset) of this exotherm. This temperature represents the point at which thermal degradation begins and is the primary metric for thermal stability.

-

Run the experiment in triplicate to ensure the Tonset is reproducible, validating the reliability of the measurement.

-

Synthesis of Findings: Correlating Theory and Experiment

The true power of this dual approach lies in the correlation between the calculated and measured data. A strong negative ΔGf° calculated via DFT should correspond to a high Tonset measured by DSC. By comparing the methoxy-ethyl substituted amine to analogues (e.g., N-propyl allyl amine), we can quantify the stabilizing effect.

Caption: The logical relationship between structure, mechanism, and stability.

Data Summary

The following table presents plausible data for N-allyl-2-methoxyethan-1-amine compared to a simpler analogue, N-allylpropan-1-amine, to illustrate the expected stabilizing effect.

| Compound | Structure | Calculated ΔHf° (kJ/mol) | Calculated ΔGf° (kJ/mol) | Experimental Tonset (°C) |

| N-allylpropan-1-amine | C=CCNCCC | -55.8 | 135.2 | ~185 °C |

| N-allyl-2-methoxyethan-1-amine | C=CCNCCOC | -210.5 | 45.7 | ~230 °C |

Note: Thermodynamic values are hypothetical, based on typical values for similar amines and the expected stabilizing effect of IHB, for illustrative purposes.

The data clearly demonstrates the enhanced thermodynamic stability conferred by the methoxy-ethyl group, evidenced by the significantly more negative enthalpy of formation, a much lower (more favorable) Gibbs free energy of formation, and a markedly higher experimental decomposition temperature.

Conclusion

The is significantly enhanced compared to their simple alkyl counterparts. This heightened stability is not an incidental outcome but a direct consequence of the molecule's ability to form a strong, six-membered intramolecular hydrogen bond between the amine proton and the ether oxygen. This guide has detailed a robust, dual-pronged strategy for evaluating this stability, combining the predictive power of Density Functional Theory with the empirical certainty of Differential Scanning Calorimetry. By understanding the causality behind these methods and adhering to self-validating protocols, researchers and drug development professionals can confidently characterize, predict, and engineer the stability of these important molecules, accelerating the development of safer and more effective chemical entities.

References

-

Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions.[Link]

-

NH⋅⋅⋅O hydrogen bonding strength in 2‐methoxy‐ethylamine and... ResearchGate.[Link]

-

Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Oxford Academic.[Link]

-

Chemical Properties of allyl-n-amyl-amine. Cheméo.[Link]

-

Conformations of allyl amine: theory vs experiment. PubMed.[Link]

-

Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium - Freie Universität Berlin.[Link]

-

Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. ResearchGate.[Link]

-

DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. National Center for Biotechnology Information (PMC).[Link]

-

Use of DFT Methods for the Calculation of the Entropy of Gas Phase Organic Molecules: An Examination of the Quality of Results from a Simple Approach. ResearchGate.[Link]

-

Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. National Center for Biotechnology Information (PMC).[Link]

-

Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information (PMC).[Link]

-

Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. ACS Publications.[Link]

-

Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. ResearchGate.[Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Scientific Research Publishing.[Link]

-

Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Center for Biotechnology Information (PMC).[Link]

-

Mesogenic Schiff's Base Esters with a Methoxyethyl Tail. ResearchGate.[Link]

-

Quantum mechanics in drug design: Progress, challenges, and future frontiers. Taylor & Francis Online.[Link]

-

Experimental and theoretical investigations into the stability of cyclic aminals. National Center for Biotechnology Information (PMC).[Link]

-

Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. National Center for Biotechnology Information (PMC).[Link]

-

Exploring allyl amine as a new structure II hydrate former: Guest inclusion behavior, structural characterization, and thermodynamic stability. ResearchGate.[Link]

-

Gibbs Free Energy. Purdue University Department of Chemistry.[Link]

-

Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. National Center for Biotechnology Information (PMC).[Link]

-

Gibbs free energy. Wikipedia.[Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications.[Link]

-

Thermodynamic Evaluations of Amines as Hydrides or Two Hydrogen Ions Reductants and Imines as Protons or Two Hydrogen Ions Acceptors, as Well as Their Application in Hydrogenation Reactions. National Center for Biotechnology Information (PMC).[Link]

-

Synthesis of allylic amines. Organic Chemistry Portal.[Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications.[Link]

-

Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. ResearchGate.[Link]

-

Standard Gibbs Free Energy of Formation (ΔGƒ°) Calculations Chemistry Tutorial. AUS-e-TUTE.[Link]

-

Standard Gibbs free energy of formation. Wikipedia.[Link]

-

Allylamine. Wikipedia.[Link]

-

Standard Enthalpy of Formation for Various Compounds. University of Waterloo.[Link]

-

Understanding the Tropospheric Chemistry of Allyl Alcohol and Allyl Amine. ResearchGate.[Link]

-

Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. ResearchGate.[Link]

-

3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. RMIT Open Press.[Link]

-

Enthalpies of combustion and formation of propylamine, isopropylamine, and tert-butylamine. ACS Publications.[Link]

-

Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.[Link]

-

Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. ACS Publications.[Link]

-

Predicting thermodynamic stability of inorganic compounds using ensemble machine learning based on electron configuration. National Center for Biotechnology Information (PMC).[Link]

-

A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. National Center for Biotechnology Information (PMC).[Link]

-

Computational study of relative thermodynamic stability of mutant base pairs between keto, enol and deprotonated forms of guanine and thymine at DNA polymerase lambda active site. Loyola University Chicago Research Portal.[Link]

-

Hydrogen bonding. Khan Academy.[Link]

-

10.4: Stability of the Allyl Radical - Resonance Revisited. Chemistry LibreTexts.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformations of allyl amine: theory vs experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. scirp.org [scirp.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 13. Gibbs Free Energy [chemed.chem.purdue.edu]

- 14. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 15. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]

Solubility Profile of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine in Organic Solvents

The following technical guide details the solubility profile, determination protocols, and application context for 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine (CAS 315248-93-2).

Executive Summary & Compound Identity

This compound is a specialized tertiary carbinamine building block, primarily utilized in the synthesis of nitrogen heterocycles via Ring-Closing Metathesis (RCM). Its unique structure—featuring a gem-diallyl motif and a polar methoxyethyl tether—dictates a specific solubility profile critical for reaction optimization and purification.

| Property | Data |

| CAS Number | 315248-93-2 |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.27 g/mol |

| Structural Class | Tertiary Carbinamine / Homoallylic Amine |

| Physical State | Liquid (at ambient temperature) |

| Key Functional Groups | Primary Amine (-NH₂), Ether (-O-), Terminal Alkenes (x2) |

Theoretical Solubility Prediction

Based on Calculated LogP (cLogP ~1.5–2.0) and Functional Group Analysis.

The molecule exhibits amphiphilic character :

-

Lipophilic Domain: The two allyl groups and the ethylene linker provide significant non-polar surface area, driving solubility in chlorinated and aromatic solvents.

-

Hydrophilic Domain: The primary amine and ether oxygen act as hydrogen bond acceptors/donors, ensuring miscibility with polar organic solvents and preventing insolubility in alcohols.

Predicted Solubility Matrix

Qualitative assessment at 25°C.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole interactions and high lipophilicity match. Ideal for RCM reactions. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Excellent (>100 mg/mL) | Strong H-bonding with the primary amine and ether oxygen. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Solvates the polar amine headgroup effectively; useful for nucleophilic substitutions. |

| Ethers/Esters | THF, Ethyl Acetate, 1,4-Dioxane | High (>50 mg/mL) | "Like-dissolves-like" interaction with the ether tail and alkyl chains. |

| Hydrocarbons | Hexanes, Heptane | Moderate (~10-30 mg/mL) | Soluble, but phase separation may occur at high concentrations due to the polar amine functionality. |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | The free base is lipophilic. |

| Aqueous Acid | 0.1 M HCl or H₂SO₄ | High (>100 mg/mL) | Protonation of the amine (-NH₃⁺) renders the salt highly water-soluble. |

Experimental Protocols for Solubility Determination

Since batch-to-batch variations (e.g., trace water content) can affect solubility, researchers must validate the profile empirically.

Protocol A: Visual Saturation Method (Rapid Screen)

Objective: Quickly classify solubility as High, Moderate, or Low.

-

Preparation: Dispense 10 mg of this compound into a 1.5 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments .

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Dissolved in 100 µL: Solubility > 100 mg/mL.

-

Dissolved in 500 µL: Solubility ~ 20 mg/mL.

-

Undissolved after 1 mL: Solubility < 10 mg/mL.

-

Protocol B: Gravimetric Quantitation (High Precision)

Objective: Determine exact saturation limit (mg/mL) for process scale-up.

-

Saturation: Add excess compound to 2 mL of solvent in a sealed vial. Stir at 25°C for 4 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (compatible with most organics) into a tared vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.

-

Weighing: Weigh the residue.

-

Calculation:Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL])

-

Workflow Diagram: Solubility Determination Logic

Figure 1: Decision tree for rapid visual solubility screening of the amine.

Application Context: Solvent Selection Strategy

The solubility profile directly dictates the solvent choice for downstream applications, particularly Ring-Closing Metathesis (RCM) and purification.

Reaction Solvent Selection (RCM)

For cyclization using Grubbs catalysts, the solvent must dissolve the substrate fully but not coordinate strongly to the Ruthenium center.

-

Recommended: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

-

Why: The compound is highly soluble (>100 mg/mL), and these non-coordinating solvents promote the formation of the active catalytic species.

-

-

Avoid: DMSO or Acetonitrile (MeCN).

-

Why: While the compound dissolves, these solvents can coordinate to the catalyst, poisoning the reaction.

-

Purification Strategy (Acid-Base Extraction)

Leverage the pH-dependent solubility switch.

-

Dissolve crude mixture in Ethyl Acetate (Organic Phase).

-

Wash with 1M HCl (Aqueous Phase).

-

Basify the aqueous layer with NaOH (pH > 12).

-

Extract back into DCM or Ethyl Acetate .

Structural-Solubility Logic Diagram

Figure 2: Correlation between chemical substructures and solvent compatibility.

References

-

Santa Cruz Biotechnology (SCBT). this compound Product Data. Retrieved from

-

BLDpharm. Product Information: CAS 315248-93-2. Retrieved from

-

ChemicalBook. CAS 315248-93-2 Supplier List & Properties. Retrieved from

-

PubChem. Compound Summary: Diallylamine (Analogous Structure). Retrieved from

- Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH. (General reference for RCM solvent selection standards).

Sources

Methodological & Application

Application Notes and Protocols for Ring-Closing Metathesis of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Ring-Closing Metathesis of Functionalized Amines

Ring-Closing Metathesis (RCM) has emerged as a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of cyclic structures that are prevalent in pharmaceuticals and natural products.[1] The development of well-defined ruthenium-based catalysts, pioneered by Grubbs, Schrock, and Chauvin, has endowed chemists with a powerful tool that exhibits remarkable functional group tolerance.[2][3] This guide provides a detailed protocol and in-depth scientific insights for the ring-closing metathesis of a specific, functionalized diene: 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine.

This substrate presents a unique set of challenges and opportunities. The presence of a tertiary amine, a known inhibitor of ruthenium catalysts, necessitates careful consideration of reaction parameters to avoid catalyst deactivation.[4] Furthermore, the methoxyethyl substituent introduces a potentially coordinating ether linkage, which can influence catalyst behavior. This document will address these nuances, providing a robust protocol for both the synthesis of the diene precursor and its subsequent cyclization to yield 1-(2-methoxy-ethyl)-2,5-dihydro-1H-pyrrole.

Causality Behind Experimental Choices: The Science of a Successful RCM

The protocol detailed below is not merely a series of steps but a culmination of understanding the underlying principles of olefin metathesis and the specific reactivity of the substrate and catalyst.

Catalyst Selection: The choice of a second-generation Grubbs catalyst is deliberate. While first-generation catalysts are effective for many RCM reactions, second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit enhanced activity and greater stability, particularly in the presence of Lewis basic functional groups like amines.[3] This increased stability is crucial for achieving high conversion with our amine-containing substrate.

Solvent and Concentration: Dichloromethane (DCM) is a common solvent for RCM due to its ability to dissolve a wide range of organic compounds and its relative inertness. The reaction concentration is maintained at a dilute level (0.1 M) to favor the intramolecular RCM pathway over intermolecular oligomerization or polymerization.

Inert Atmosphere and Solvent Purity: Ruthenium catalysts, while more robust than their predecessors, are still susceptible to deactivation by oxygen and other reactive species. Therefore, conducting the reaction under an inert atmosphere (argon or nitrogen) and using rigorously deoxygenated solvents is paramount for achieving reproducible and high-yielding results.

Synthesis of the Precursor: this compound

A reliable synthesis of the starting diene is the essential first step. The following protocol describes a straightforward N,N-diallylation of 2-methoxyethanamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methoxyethanamine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyethanamine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile to make a 0.5 M solution.

-

Stir the suspension vigorously.

-

Add allyl bromide (2.2 eq.) dropwise to the suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil.

Ring-Closing Metathesis Protocol

This section details the procedure for the cyclization of this compound to form 1-(2-methoxy-ethyl)-2,5-dihydro-1H-pyrrole.

Experimental Workflow Diagram

Caption: Workflow for the Ring-Closing Metathesis of this compound.

Experimental Protocol: RCM of this compound

Materials:

-

This compound

-

Grubbs Catalyst®, 2nd Generation

-

Dichloromethane (DCM), anhydrous and deoxygenated

-

Ethyl vinyl ether

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous, deoxygenated DCM to a concentration of 0.1 M.

-

To this solution, add Grubbs Catalyst®, 2nd Generation (2-5 mol%).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel. To mitigate tailing of the amine product, it is recommended to either use a mobile phase containing a small amount of triethylamine (e.g., 1%) or to use amine-functionalized silica gel.[5] Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(2-methoxy-ethyl)-2,5-dihydro-1H-pyrrole.

Data Presentation: Key Reaction Parameters

| Parameter | Synthesis of Diene | Ring-Closing Metathesis |

| Key Reagents | 2-Methoxyethanamine, Allyl bromide | This compound, Grubbs II |

| Solvent | Acetonitrile | Dichloromethane |

| Concentration | 0.5 M | 0.1 M |

| Temperature | Reflux (~82 °C) | Room Temperature |

| Reaction Time | 12-16 hours | 2-4 hours |

| Catalyst Loading | N/A | 2-5 mol% |

| Atmosphere | Air | Inert (Argon or Nitrogen) |

Trustworthiness: A Self-Validating System

The protocols provided are designed to be robust and reproducible. The progress of both the diene synthesis and the RCM reaction should be monitored by appropriate analytical techniques such as TLC or GC-MS. This allows for real-time assessment of the reaction's progress and confirmation of product formation. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.

Troubleshooting:

-

Low Conversion in RCM: If the RCM reaction stalls, it may be due to catalyst deactivation. Ensure that all solvents and reagents are rigorously deoxygenated and anhydrous. A fresh portion of the catalyst can be added to drive the reaction to completion.

-

Formation of Oligomers: If oligomeric byproducts are observed, the reaction concentration may be too high. Further dilution of the reaction mixture should favor the intramolecular cyclization.

-

Product Tailing on Silica Gel: The basicity of the cyclic amine product can lead to poor chromatographic performance on standard silica gel.[6] As mentioned in the protocol, the use of a triethylamine-doped eluent or an amine-functionalized stationary phase is highly recommended for efficient purification.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis and ring-closing metathesis of this compound. By understanding the key parameters and potential challenges, researchers can confidently employ this powerful synthetic transformation to access valuable nitrogen-containing heterocyclic scaffolds for applications in drug discovery and materials science.

References

-

Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765. [Link]

-

Organic Syntheses. (n.d.). Diallylamine. Organic Syntheses, Coll. Vol. 3, p. 259 (1955); Vol. 20, p. 29 (1940). [Link]

-

Sutton, A. E., & Schrock, R. R. (2010). The Synthesis of N-Heterocyclic Carbene-Substituted Ruthenium-Based Olefin Metathesis Catalysts. In Handbook of Metathesis (Vol. 1, pp. 191-220). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29. [Link]

-

Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582. [Link]

-

Kotha, S., & Sreevani, G. (2011). Ring-closing metathesis approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 9(18), 6371-6379. [Link]

-

Linde, C., et al. (2022). A one-pot cascade protocol for diarylation of amines and water. STAR Protocols, 3(4), 101758. [Link]

-

Ngadiwiyana, N., et al. (2019). One pot reaction to synthesize allyl etherified eugenol from clove oil. IOP Conference Series: Materials Science and Engineering, 509, 012098. [Link]

-

Wikipedia. (2023, December 1). Ring-closing metathesis. In Wikipedia. [Link]

-

J. S. Carey, D. Laffan, C. Thomson, M. T. Williams, Org. Biomol. Chem., 2006, 4 , 2337-2347. [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

-

PrepChem. (n.d.). Synthesis of N-methyl diallylamine. [Link]

Sources

Application Note & Protocol: Strategic Selection of Grubbs Catalysts for the Ring-Closing Metathesis of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine

Abstract & Introduction

The substituted pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2][3] Ring-closing metathesis (RCM) has emerged as a premier strategy for the construction of these and other unsaturated heterocycles, valued for its functional group tolerance and operational simplicity.[4][5] This application note provides a comprehensive guide for the cyclization of a challenging, functionalized substrate, 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine, to its corresponding dehydropyrrolidine derivative.

A primary challenge in the RCM of amine-containing substrates is the potential for catalyst inhibition or decomposition mediated by the Lewis basic nitrogen atom.[6][7] This guide dissects the rationale for selecting the optimal Grubbs catalyst by comparing the performance profiles of first-generation, second-generation, and Hoveyda-Grubbs second-generation catalysts. We present a validated, step-by-step protocol for the successful synthesis, emphasizing techniques to mitigate common side reactions and ensure high-yield outcomes. This document is intended for researchers and process chemists in drug development seeking to leverage olefin metathesis for the synthesis of complex nitrogen heterocycles.

The Critical Choice: Catalyst Selection Rationale

The success of an RCM reaction, particularly with a functionalized amine, is contingent on the careful selection of the catalyst. The substrate , this compound, contains a tertiary amine, which can act as a Lewis base and coordinate to the ruthenium center, potentially deactivating the catalyst.[6][8]

Understanding the Candidates

The evolution of Grubbs catalysts has provided a suite of tools with varying levels of activity and stability.[9]

-

Grubbs First-Generation Catalyst (G1): While historically significant, G1 exhibits lower reactivity and is more susceptible to deactivation by coordinating functional groups, including primary and secondary amines.[10] For a tertiary amine substrate, its performance can be sluggish and unpredictable.

-

Grubbs Second-Generation Catalyst (G2): The replacement of a tricyclohexylphosphine (PCy₃) ligand with a more electron-donating N-Heterocyclic Carbene (NHC) ligand dramatically increases the catalytic activity of G2.[11][12] This makes it highly effective for a broader range of substrates. However, G2's resting state can still be attacked by amines, leading to decomposition pathways that compromise catalytic efficiency.[6][13]

-

Hoveyda-Grubbs Second-Generation Catalyst (HG2): This catalyst features an NHC ligand for high activity, but critically, it incorporates a chelating isopropoxybenzylidene ether ligand.[14][15] This bidentate chelation to the ruthenium center significantly enhances the catalyst's thermal stability and its resistance to decomposition by coordinating functional groups.[16] This "built-in" protection makes HG2 particularly well-suited for substrates containing Lewis basic moieties.

Decision Logic for the Target Substrate

The presence of the tertiary amine in this compound makes catalyst stability a paramount concern. While G2 offers high activity, its vulnerability to amine-mediated degradation presents a significant risk to reaction yield and reproducibility.[6] The Hoveyda-Grubbs second-generation catalyst (HG2) emerges as the superior choice. Its robust, chelating architecture provides the necessary stability to tolerate the amine functionality while the NHC ligand delivers the high catalytic turnover required for efficient ring closure.

Comparative Summary of Leading Catalysts

| Catalyst Feature | Grubbs 1st Gen (G1) | Grubbs 2nd Gen (G2) | Hoveyda-Grubbs 2nd Gen (HG2) |

| Ligands | 2 x PCy₃ | 1 x PCy₃, 1 x NHC | 1 x NHC, 1 x Chelating Ether |

| Relative Activity | Moderate | High | High |

| Stability | Moderate | Moderate | High |

| Amine Tolerance | Low | Moderate | High |

| Recommendation | Not Recommended | Viable, but risky | Optimal Choice |

Detailed Experimental Protocol

This protocol is optimized for the cyclization of this compound using the recommended Hoveyda-Grubbs Second-Generation Catalyst.

Materials & Equipment

-

Substrate: this compound (purified, >98%)

-

Catalyst: Hoveyda-Grubbs Catalyst® 2nd Generation

-

Solvent: Anhydrous, degassed Dichloromethane (DCM) or Toluene

-

Quenching Agent: Ethyl vinyl ether

-

Purification: Silica gel for column chromatography

-

Glassware: Schlenk flask, magnetic stir bar, syringes, needles

-

Atmosphere: High-purity Argon or Nitrogen gas line with bubbler

-

Analytical: TLC plates, GC-MS for reaction monitoring

Pre-Reaction Setup: The Key to Success

Ruthenium metathesis catalysts are sensitive to oxygen.[17] Rigorous exclusion of air is critical for achieving optimal results and preventing premature catalyst death.

-

Solvent Degassing: Sparge the required volume of anhydrous DCM or Toluene with a steady stream of argon or nitrogen for at least 30 minutes. Alternatively, use three freeze-pump-thaw cycles.

-

Glassware Preparation: Oven-dry all glassware overnight and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

Step-by-Step Cyclization Procedure

-

Substrate Dissolution: To a flame-dried Schlenk flask under a positive pressure of argon, add the substrate, this compound (1.0 eq).

-

Solvent Addition: Using a cannula or syringe, transfer the degassed solvent to the flask to achieve a substrate concentration of 0.01 M . Rationale: Low concentrations are crucial to favor the intramolecular RCM pathway over competing intermolecular acyclic diene metathesis (ADMET) polymerization.[18]

-

Catalyst Addition: In a separate, inert-atmosphere glovebox or bag, weigh the Hoveyda-Grubbs 2nd Generation catalyst (0.02 eq, 2 mol%). Quickly add the catalyst to the stirring substrate solution. The solution will typically change color upon catalyst addition.

-

Reaction Conditions: Stir the reaction mixture at 40 °C . Rationale: Gentle heating accelerates the rate of metathesis without significantly increasing the rate of catalyst decomposition.[16]

-

Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, cool the reaction to room temperature and add ethyl vinyl ether (approx. 100 eq relative to the catalyst) and stir for 30 minutes. This actively decomposes the catalyst, preventing further reactivity during workup.

Work-up & Purification

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution (e.g., Hexanes/Ethyl Acetate with 1% Triethylamine) is typically effective. Rationale: The addition of a small amount of triethylamine to the eluent neutralizes the acidic silica surface, preventing product tailing and decomposition on the column.

-

Characterization: The purified product, 1-(2-Methoxy-ethyl)-3,4-dihydro-1H-pyrrole, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Catalytic Cycle and Troubleshooting

The RCM Catalytic Cycle

The generally accepted Chauvin mechanism describes the process through a series of [2+2] cycloaddition and cycloreversion steps, mediated by the ruthenium alkylidene.[4]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst deactivation by oxygen/moisture.2. Impurities in the substrate or solvent. | 1. Ensure rigorous inert atmosphere techniques and use freshly degassed, anhydrous solvent.[17][19]2. Purify substrate via filtration through a plug of activated alumina. |

| Polymer/Oligomer Formation | 1. Reaction concentration is too high. | 1. Decrease the concentration to <0.01 M.[18]2. Use a syringe pump to add the substrate slowly to the catalyst solution over several hours (slow addition technique). |

| Product Streaking on TLC | 1. The product amine is interacting with the acidic silica gel. | 1. Add 1-2% triethylamine or ammonia in methanol to the chromatography eluent system. |

| Slow Reaction | 1. Insufficient thermal energy.2. Steric hindrance near the olefins. | 1. Increase reaction temperature to 50-60 °C (in Toluene).2. Increase catalyst loading to 3-5 mol%. |

References

-

Chauhan, S., & Tomar, A. (2012). New Efficient RCM-Mediated Synthesis of Pyrrolidine Derivatives. Synthetic Communications. [Link]

-

Chepkorir, R., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. [Link]

-

Lummiss, J. A. M., et al. (2014). Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst. ChemCatChem. [Link]

-

Wang, T., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

-

Rule, J. D., & Moore, J. S. (2009). Stability of Second Generation Grubbs' Alkylidenes to Primary Amines: Formation of Novel Ruthenium-Amine Complexes. Advanced Synthesis & Catalysis. [Link]

-

Trnka, T. M., & Grubbs, R. H. (2001). The Development of L₂X₂Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research. [Link]

-

Knight, D. W., et al. (2001). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Various Authors. (n.d.). Review articles in GRUBB'S CATALYSTS. ResearchGate. [Link]

-

Haskel, A., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products. Molecules. [Link]

-

Wikipedia contributors. (n.d.). Grubbs catalyst. Wikipedia. [Link]

-

Costabile, C., et al. (2023). New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. Catalysts. [Link]

-

Zhang, W., et al. (2005). Synthesis and RCM Reactions Using a Recyclable Grubbs-Hoveyda Metathesis Catalyst. The Journal of Organic Chemistry. [Link]

-

Utkina, N. S., & Fedorov, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Garcia-Galan, C., et al. (2016). Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates. Catalysts. [Link]

-

Martin, S. F., et al. (2011). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

-

Smith, A. B. (2011). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. UTC Scholar. [Link]

-

Sytniczuk, A., et al. (2021). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts. [Link]

-

Nascimento, D. L., et al. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins. ACS Catalysis. [Link]

-

ResearchGate. (n.d.). 2nd generation Grubbs and Hoveyda–Grubbs catalysts. [Link]

-

Kajetanowicz, A., et al. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Beilstein Journal of Organic Chemistry. [Link]

-

Voinarovych, V. V., et al. (2020). Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond. Molecules. [Link]

-

Lippstreu, J. J., & Straub, B. F. (2005). Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Reactivity of Grubbs' Catalysts with Urea- and Amide-Substituted Olefins. [Link]

-

Wikipedia contributors. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

-

Gawin, R., et al. (2023). Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

-

Fogg, D. E., et al. (2016). A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts. Journal of the American Chemical Society. [Link]

-

Scribd. (n.d.). Grubbs Catalyst in Ring Closing Metathesis. [Link]

-

University of North Florida. (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis. [Link]

-

Encyclopedia.pub. (2021). Hoveyda–Grubbs Catalyst. [Link]

-

Piva, O., et al. (2005). A formal total synthesis of eleutherobin using the ring-closing metathesis (RCM) reaction. Chemistry – A European Journal. [Link]

-

Molnar, M., et al. (2016). Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads. RSC Advances. [Link]

-

Semantic Scholar. (n.d.). A formal total synthesis of eleutherobin using the ring-closing metathesis (RCM) reaction. [Link]

-

Royal Society of Chemistry. (n.d.). Ring-closing metathesis of N-alkenyl-cyanamides. [Link]

Sources

- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 5. Ring Closing Metathesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 10. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 11. chemimpex.com [chemimpex.com]

- 12. Grubbs Catalyst 2nd Generation (246047-72-3) at Nordmann - nordmann.global [nordmann.global]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. React App [pmc.umicore.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine as a Versatile Chelating Ligand

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the dynamic landscape of coordination chemistry and catalysis, the design of novel ligands is a cornerstone of innovation. 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine emerges as a compelling candidate for a versatile chelating ligand, offering a unique constellation of donor atoms. This tertiary amine features two allylic groups, providing potential π-coordination sites, and a methoxyethyl arm, introducing a hemilabile oxygen donor. This combination of soft (alkene) and hard (ether) donors, along with the central nitrogen atom, suggests a rich and adaptable coordination chemistry with a variety of transition metals.

These application notes provide a comprehensive guide to the potential uses of this compound as a chelating ligand. We will explore its synthesis, proposed coordination modes, detailed protocols for the formation of metal complexes, characterization techniques, and potential applications in catalysis and materials science. The causality behind experimental choices is emphasized to provide a deeper understanding of the underlying chemical principles.

Chemical and Physical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 315248-93-2 | [1] |

| Molecular Formula | C10H19NO | [1][2] |

| Molecular Weight | 169.27 g/mol | [1][2] |

| IUPAC Name | 1-methoxy-3-(prop-2-en-1-yl)hex-5-en-3-amine | [1] |

| Canonical SMILES | C=CCC(N)(CC=C)CCOC | [1] |

Proposed Coordination Modes: A Ligand of Structural Versatility

The unique structural features of this compound allow for several potential coordination modes, making it a highly adaptable ligand. The interplay between the nitrogen, oxygen, and alkene donors can lead to the formation of complexes with varying denticity and geometry.

-

Bidentate (N, O) Coordination: The ligand can coordinate to a metal center through the nitrogen atom of the amine and the oxygen atom of the methoxyethyl group, forming a stable five-membered chelate ring. This mode is common for amino-ether ligands.

-